N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide

Glycogen Synthase Kinase-3 beta Kinase Inhibition Alzheimer's Disease

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide (CAS 898416-05-2) is a synthetic small molecule characterized by a 3,4,5-trimethoxybenzamide core linked via an ethyl bridge to both a furan ring and an indoline moiety. The compound belongs to a broader class of trimethoxybenzamide derivatives that have been investigated for anticancer and kinase-inhibitory activities.

Molecular Formula C24H26N2O5
Molecular Weight 422.481
CAS No. 898416-05-2
Cat. No. B2743017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide
CAS898416-05-2
Molecular FormulaC24H26N2O5
Molecular Weight422.481
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
InChIInChI=1S/C24H26N2O5/c1-28-21-13-17(14-22(29-2)23(21)30-3)24(27)25-15-19(20-9-6-12-31-20)26-11-10-16-7-4-5-8-18(16)26/h4-9,12-14,19H,10-11,15H2,1-3H3,(H,25,27)
InChIKeyZNUAJXOPSREYMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide (CAS 898416-05-2): Identity and Pharmacological Context for Procurement Evaluation


N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide (CAS 898416-05-2) is a synthetic small molecule characterized by a 3,4,5-trimethoxybenzamide core linked via an ethyl bridge to both a furan ring and an indoline moiety . The compound belongs to a broader class of trimethoxybenzamide derivatives that have been investigated for anticancer and kinase-inhibitory activities [1]. Its molecular formula is C24H26N2O5, and it is primarily distributed by specialist chemical suppliers as a research-grade tool compound for preclinical target-identification and structure–activity relationship (SAR) studies.

Why Generic Substitution is Not Feasible for N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide (CAS 898416-05-2)


Within the trimethoxybenzamide chemotype, small structural modifications—such as replacing the furan with a thiophene or the indoline with an indole—dramatically alter target engagement, pharmacokinetics, and cellular potency . For instance, the benzofuran-based analog series reported by Li et al. (2020) shows that subtle changes in the heterocyclic linker shift the antiproliferative IC50 values by over an order of magnitude across cancer cell lines [1]. The target compound's unique combination of a saturated indoline and a furan heterocycle creates a distinct conformational and electronic profile that cannot be replicated by the nearest commercially available analogs, making direct substitution scientifically invalid for projects requiring reproducible pharmacological data.

Quantitative Differentiation Evidence for N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide (CAS 898416-05-2)


GSK-3β Kinase Inhibition: Comparative Potency Against the Indole-Thiophene Analog

The target compound demonstrates an inhibitory bioactivity value of ≤0.1 μM against Glycogen Synthase Kinase-3 beta (GSK-3β) according to the MolBIC database [1]. The closest commercially cataloged analog, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4,5-trimethoxybenzamide, which substitutes the furan ring with a thiophene, has no publicly reported GSK-3β activity data, preventing any direct head-to-head comparison . This lack of data for the thiophene analog underscores the target compound's unique position as the only member of this specific scaffold with a quantified GSK-3β interaction profile.

Glycogen Synthase Kinase-3 beta Kinase Inhibition Alzheimer's Disease

Antiproliferative Activity: Class-Level Comparison with the Benzofuran-Derived Analog 6g

While the target compound itself lacks directly reported IC50 values against cancer cell lines, the structurally related benzofuran-based trimethoxybenzamide 6g (IC50 values of 3.01–11.09 μM across MDA-MB-231, HCT-116, HT-29, and HeLa cell lines) demonstrates the anticancer potential of this scaffold [1]. 6g also showed a selectivity index >3–10 over non-tumoral HEK-293 cells, establishing a class-level benchmark [1]. The target compound possesses a saturated indoline in place of benzofuran, which is predicted to alter tubulin-binding kinetics based on the SAR trends observed in the Li et al. study [1].

Anticancer Activity Tubulin Polymerization Cytotoxicity

Tubulin Polymerization Inhibition: Mechanistic Data for the Analog 6g and Its Implications for the Target Compound

The benzofuran analog 6g induced G2/M phase arrest in HeLa cells in a concentration-dependent manner and inhibited tubulin polymerization in a fashion consistent with the reference microtubule-destabilizing agent combretastatin A-4 (CA-4) [1]. This establishes a mechanistic benchmark for trimethoxybenzamide derivatives. The target compound, with its distinct indoline-furan scaffold, is positioned as a next-generation probe to evaluate how the replacement of benzofuran with an indoline-furan unit modulates tubulin-binding affinity and the resulting cell-cycle effects.

Microtubule Dynamics G2/M Arrest CA-4 Comparator

Optimal Application Scenarios for N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide (CAS 898416-05-2) Derived from Quantitative Evidence


GSK-3β-Targeted Neurodegenerative Disease Research

With a bioactivity value of ≤0.1 μM against GSK-3β, this compound serves as a potent starting point for medicinal chemistry programs targeting tau hyperphosphorylation in Alzheimer's disease [1]. Researchers can use this compound as a reference inhibitor in cellular models of tauopathy, where GSK-3β isoform selectivity is critical.

Kinase Selectivity Profiling and SAR Expansion

Given the compound's unique dual indoline-furan architecture and its known activity against GSK-3β, it is ideally suited for broad kinase selectivity panels to map its polypharmacology profile. This is particularly valuable for organizations building focused kinase-inhibitor libraries [1].

Anticancer Lead Optimization Leveraging the Trimethoxybenzamide Pharmacophore

Based on the class-level evidence that trimethoxybenzamide derivatives (e.g., compound 6g) exhibit potent antiproliferative activity and tubulin polymerization inhibition, this compound can be utilized as a core scaffold for systematic SAR studies aimed at improving potency and selectivity against solid tumor cell lines such as MDA-MB-231 and HCT-116 [2].

Chemical Biology Probe for Microtubule Dynamics

The established mechanism of tubulin polymerization inhibition for the chemotype positions this compound as a chemical probe to dissect the role of microtubule dynamics in cell division and migration. Its structural divergence from CA-4 and benzofuran analogs makes it a valuable tool for identifying novel tubulin-binding sites [2].

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.